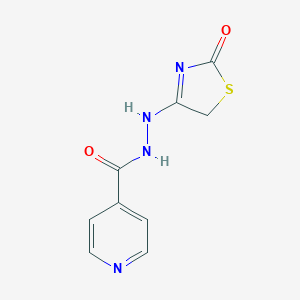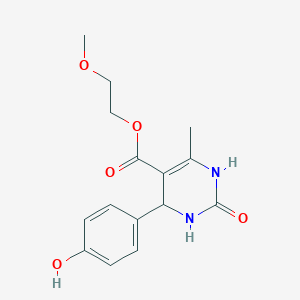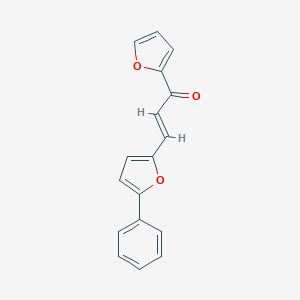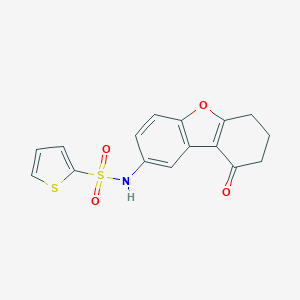
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide” is a chemical compound with the IUPAC name N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide . Its CAS number is 19387-69-0 .
Molecular Structure Analysis
The molecular weight of “(E)-N’-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide” is 236.25 .科学的研究の応用
Antimicrobial Activity
Thiazole derivatives have been extensively studied for their antimicrobial properties. The compound , with its thiazole core, could potentially act as an effective agent against various bacterial strains. Research has shown that thiazole derivatives can inhibit bacterial DNA gyrase B, which is crucial for bacterial DNA replication . This inhibition can lead to the development of new antibiotics, especially in the era of increasing antibiotic resistance.
Anticancer and Cytotoxic Effects
Thiazole compounds have demonstrated significant potential in anticancer therapy. They have been found to exhibit cytotoxic activity against various human tumor cell lines . The structural features of the compound, such as the presence of the oxothiazolidine ring, may be optimized to enhance its interaction with cancerous cells, leading to the development of novel chemotherapeutic agents.
Neuroprotective Applications
The neuroprotective properties of thiazole derivatives make them candidates for treating neurodegenerative diseases. They can play a role in the synthesis of neurotransmitters like acetylcholine, which is essential for the normal functioning of the nervous system . This application could lead to advancements in the treatment of conditions such as Alzheimer’s and Parkinson’s disease.
Anti-Inflammatory and Analgesic Uses
Thiazole derivatives are known for their anti-inflammatory and analgesic activities. They can modulate the body’s inflammatory response and provide relief from pain . This makes them valuable in the development of new non-steroidal anti-inflammatory drugs (NSAIDs) with potentially fewer side effects than existing medications.
Antiviral Properties
The antiviral activity of thiazole derivatives, including their effectiveness against HIV, has been documented . The compound could be modified to enhance its ability to interfere with viral replication processes, contributing to the creation of new antiviral drugs.
Antidiabetic Potential
Thiazole derivatives have shown promise in antidiabetic research. They may influence the metabolic pathways involved in diabetes, offering a new approach to managing the disease . Further research could lead to the development of novel antidiabetic medications.
Antioxidant Capabilities
The antioxidant properties of thiazoles help in neutralizing harmful free radicals in the body . This application is crucial in preventing oxidative stress-related diseases and could be harnessed in the development of dietary supplements or drugs that protect against cellular damage.
Agricultural Applications
Thiazole derivatives have been used in agriculture as fungicides and biocides . The compound’s structure could be tailored to create more effective and environmentally friendly agricultural chemicals, helping to protect crops from pests and diseases.
作用機序
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Thiazole derivatives are known to interact with their targets, leading to changes that result in their various biological activities . The interaction often involves the formation of bonds between the compound and its target, which can alter the target’s function and lead to the observed biological effects .
Biochemical Pathways
Thiazole derivatives are known to influence a wide range of biochemical pathways due to their diverse biological activities . These pathways can include those involved in inflammation, viral replication, cancer cell proliferation, HIV infection, oxidative stress, microbial growth, tuberculosis infection, glucose metabolism, malaria infection, cholinesterase activity, and more .
Pharmacokinetics
Thiazole derivatives are known to have diverse pharmacokinetic properties . Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound, affecting how much of the compound reaches its target and how long it stays in the body .
Result of Action
Given the diverse biological activities of thiazole derivatives, the effects can be expected to be wide-ranging, depending on the specific target and pathway involved . These effects can include inhibition of viral replication, reduction of inflammation, killing or inhibiting the growth of cancer cells or microbes, inhibition of enzymes, and more .
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and how it interacts with its targets . .
特性
IUPAC Name |
N-[(E)-(2-oxo-1,3-thiazolidin-4-ylidene)amino]pyridine-4-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O2S/c14-8(6-1-3-10-4-2-6)13-12-7-5-16-9(15)11-7/h1-4H,5H2,(H,13,14)(H,11,12,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSZBJFIPRDSOF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=NNC(=O)C2=CC=NC=C2)NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1/C(=N\NC(=O)C2=CC=NC=C2)/NC(=O)S1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N'-(2-oxothiazolidin-4-ylidene)isonicotinohydrazide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Methyl [(6-methyl-5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)sulfanyl]acetate](/img/structure/B361818.png)

![4-{2-[(4-Methoxyphenyl)acetyl]hydrazino}-4-oxobutanoic acid](/img/structure/B361822.png)

![2-(6-nitro-1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)benzoic acid](/img/structure/B361832.png)
![1-[(4-bromo-2-methylphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B361834.png)


![2-[(5-Bromo-2-methoxy-4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B361839.png)

![1-(1,3-Benzodioxol-5-ylmethyl)-4-[(3,4-dimethoxyphenyl)sulfonyl]piperazine](/img/structure/B361843.png)

![4-Benzyl-1-[(5-bromo-2-methoxyphenyl)sulfonyl]piperidine](/img/structure/B361847.png)